Antitumor agent-97

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

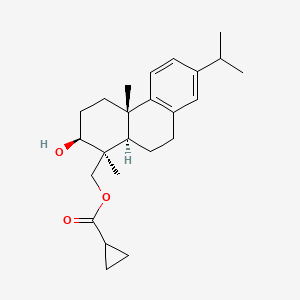

Structure

3D Structure

Properties

Molecular Formula |

C24H34O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

[(1S,2S,4aS,10aR)-2-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl cyclopropanecarboxylate |

InChI |

InChI=1S/C24H34O3/c1-15(2)17-7-9-19-18(13-17)8-10-20-23(19,3)12-11-21(25)24(20,4)14-27-22(26)16-5-6-16/h7,9,13,15-16,20-21,25H,5-6,8,10-12,14H2,1-4H3/t20-,21+,23-,24-/m1/s1 |

InChI Key |

XXZDESGWQYZTIR-CBJLPSGESA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CC[C@@H]([C@]([C@@H]3CC2)(C)COC(=O)C4CC4)O)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C)COC(=O)C4CC4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Synthesis of Antitumor Agent-97

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of Antitumor agent-97, a novel compound demonstrating significant anticancer properties. Also referred to as compound 42, this agent has been shown to effectively inhibit cell proliferation and autophagy, induce apoptosis, and promote the accumulation of reactive oxygen species (ROS) in cancer cells.[1][2] This document details the discovery of this compound as a derivative of Nepetaefolin F, its complete synthesis protocol, and the comprehensive methodologies for the key biological assays used to evaluate its efficacy. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and Rationale

This compound was developed as part of a study focused on the synthesis and bioactivity evaluation of analogues of Nepetaefolin F.[3][4][5][6] Nepetaefolin F is a naturally occurring abietane diterpenoid isolated from Caryopteris nepetaefolia, a plant used in traditional Chinese medicine.[6][7] The initial discovery of Nepetaefolin F and its analogues revealed their potential as cytotoxic agents against various cancer cell lines.[3][4][5][6] this compound, a cyclopropanecarboxylate ester derivative of a Nepetaefolin F analogue, was synthesized to explore the structure-activity relationship and enhance the antitumor efficacy of the parent compound.[4][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from dehydroabietic acid. The detailed synthetic route is outlined below.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The synthesis of this compound from its immediate precursor is achieved through the following esterification reaction:

-

Dissolution: The precursor alcohol (1 equivalent) is dissolved in anhydrous dichloromethane (CH2Cl2).

-

Addition of Reagents: Triethylamine (Et3N, 3 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) are added to the solution. The reaction mixture is cooled to 0 °C.

-

Esterification: Cyclopropanecarbonyl chloride (1.5 equivalents) is added dropwise to the cooled solution.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Quenching and Extraction: The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution. The aqueous layer is extracted three times with CH2Cl2.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to yield this compound.

In Vitro Biological Activity

The antitumor effects of this compound were evaluated against the human gastric cancer cell line MGC-803.[1] The MGC-803 cell line is a commonly used model in gastric cancer research.[8][9][10][11][12]

Quantitative Biological Data

| Parameter | Cell Line | Value | Reference |

| IC50 (24h) | MGC-803 | 20.921 µM | [4][5][6] |

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of MGC-803 cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Bioactivity Evaluation of Nepetaefolin F and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Cellosaurus cell line MGC-803 (CVCL_5334) [cellosaurus.org]

- 10. Investigation of the mixed origins of the MGC-803 cell line reveals that it is a hybrid cell line derived from HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MGC803-Luc cell line | Ubigene [ubigene.us]

- 12. Cellosaurus cell line MGC-803/PTX (CVCL_VG42) [cellosaurus.org]

In Vitro Anticancer Profile of Antitumor Agent-97: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-97, also identified as compound 42, has demonstrated notable in vitro anticancer properties, primarily investigated in the human gastric cancer cell line MGC 803. This technical guide consolidates the current understanding of its activity, detailing its effects on cell viability, apoptosis, and autophagy. The underlying mechanisms appear to be mediated through the modulation of key cellular signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) pathways. This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades to support further research and development of this promising agent.

Quantitative Analysis of In Vitro Efficacy

The primary cytotoxic effect of this compound has been quantified against the MGC 803 human gastric cancer cell line. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.

Table 1: Cytotoxicity of this compound in MGC 803 Cells

| Parameter | Value | Cell Line | Exposure Time |

| IC50 | 20.921 µM | MGC 803 | 24 hours[1] |

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and modulating the cellular recycling process of autophagy.

Induction of Apoptosis

Treatment of MGC 803 cells with this compound leads to the activation of the intrinsic apoptotic pathway. This is evidenced by the upregulation of key effector proteins. Specifically, the expression of cleaved caspase-9 and cleaved caspase-3 is enhanced, leading to the execution of apoptosis. Concurrently, the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) is downregulated, further promoting cell death.[1]

Modulation of Autophagy

This compound has been observed to inhibit autophagy in MGC 803 cells. This is supported by the significant upregulation of p62 and a decrease in the conversion of LC3B-I to LC3B-II.[1] The accumulation of p62, a protein that is degraded during autophagy, indicates a blockage in the autophagic flux.

Enhancement of Reactive Oxygen Species (ROS)

An additional mechanism contributing to the anticancer activity of this compound is the enhancement of reactive oxygen species (ROS) accumulation within MGC 803 cells.[1] Elevated ROS levels can induce cellular stress and damage, ultimately triggering apoptotic cell death.

Table 2: Summary of Protein Expression Changes Induced by this compound in MGC 803 Cells

| Protein | Effect | Pathway |

| Cleaved Caspase-9 | Upregulated | Apoptosis[1] |

| Cleaved Caspase-3 | Upregulated | Apoptosis[1] |

| Bcl-2 | Decreased | Apoptosis[1] |

| LC3B-II/LC3B-I Ratio | Decreased | Autophagy[1] |

| p62 | Upregulated | Autophagy[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: MGC 803 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (typically ranging from 0 to 200 µM) and incubated for 24 hours.[1]

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using appropriate software.

Western Blot Analysis

-

Cell Lysis: MGC 803 cells are treated with this compound (e.g., 20 µM for 24 hours)[1], harvested, and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, LC3B, p62) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Visualizations

The anticancer activity of this compound is linked to the modulation of the PPAR and AMPK signaling pathways. The following diagrams illustrate the proposed mechanisms.

Caption: Experimental workflow for evaluating the in vitro anticancer activity of this compound.

Caption: Proposed apoptotic signaling pathway activated by this compound.

References

Unveiling the Target of Antitumor Agent-97: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-97, also identified as compound 42, is a semi-synthetic derivative of the natural abietane diterpenoid Nepetaefolin F. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, with a focus on its target identification. While a definitive direct molecular target remains under investigation, compelling evidence suggests its antitumor activity is mediated through the modulation of the peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK) signaling pathways. This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes the proposed signaling cascades and experimental workflows.

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Natural products and their derivatives have historically been a rich source of therapeutic leads. This compound (compound 42) has emerged as a promising candidate, demonstrating significant cytotoxic effects against various cancer cell lines. This guide delves into the technical details of its biological activity, providing researchers with a foundational understanding for further investigation and development.

Quantitative Biological Activity

The primary biological activity of this compound has been characterized in the human gastric cancer cell line MGC-803. The key quantitative data from these studies are summarized below.

| Parameter | Cell Line | Value | Reference |

| IC50 (24h) | MGC-803 | 20.921 µM | [1] |

Proposed Mechanism of Action and Target Pathways

While the direct binding partner of this compound is yet to be definitively identified, pathway analysis provides strong indications of its mechanism of action. Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis of cells treated with compound 42 suggests the modulation of multiple signaling pathways, with the most significant being the PPAR and AMPK pathways, both of which are critically involved in cellular metabolism, proliferation, and autophagy.[1][2]

Role of AMPK and PPAR Signaling in Cancer

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation, typically in response to low ATP levels, triggers a switch from anabolic to catabolic processes to conserve energy. In the context of cancer, AMPK activation can suppress cell growth and proliferation by inhibiting anabolic pathways like protein and lipid synthesis.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Their modulation can impact cancer cell proliferation and survival.

The antitumor effects of agent-97 are attributed to its ability to induce apoptosis, inhibit autophagy, and increase the production of reactive oxygen species (ROS) in MGC-803 cells.[1]

Observed Molecular Effects

Treatment of MGC-803 cells with this compound has been shown to result in the following molecular changes:

-

Upregulation of:

-

p62

-

Microtubule-associated protein 1 light-chain 3 β (LC3B-I)

-

Cleaved caspase-3

-

Cleaved caspase-9

-

-

Downregulation of:

-

Beclin-1

-

LC3B-II

-

These changes are indicative of an induction of apoptosis (increased cleaved caspases) and a disruption of the autophagic process.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Target Identification

Caption: General workflow for identifying the target of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound in MGC-803 cells.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on MGC-803 cells and calculate the IC50 value.

Materials:

-

MGC-803 human gastric cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

96-well plates

-

This compound (Compound 42)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed MGC-803 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare a series of dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 24 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in MGC-803 cells.

Materials:

-

MGC-803 cells

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed MGC-803 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at a specified concentration (e.g., 20 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Autophagy and Apoptosis Markers

Objective: To detect changes in the expression of key proteins involved in autophagy and apoptosis following treatment with this compound.

Materials:

-

MGC-803 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-LC3B, anti-p62, anti-Beclin-1, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat MGC-803 cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Reactive Oxygen Species (ROS) Assay (DCFH-DA)

Objective: To measure the intracellular accumulation of ROS in MGC-803 cells after treatment with this compound.

Materials:

-

MGC-803 cells

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Fluorescence microscope or flow cytometer

Protocol:

-

Culture MGC-803 cells in appropriate plates or dishes.

-

Treat the cells with this compound for the specified duration.

-

Incubate the cells with DCFH-DA (e.g., 10 µM) for 20-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope or flow cytometer (excitation ~488 nm, emission ~525 nm).

Conclusion and Future Directions

This compound (compound 42) demonstrates potent anticancer activity in gastric cancer cells by inducing apoptosis, inhibiting autophagy, and promoting ROS accumulation. While the direct molecular target is yet to be fully elucidated, evidence strongly suggests the involvement of the AMPK and PPAR signaling pathways. Future research should focus on definitive target deconvolution using techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or computational modeling. A thorough understanding of its direct molecular interactions will be crucial for the further development of this compound as a potential therapeutic.

References

The Pharmacokinetics of Novel Antitumor Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of three distinct classes of novel antitumor agents: a tyrosine kinase inhibitor (Osimertinib), an antibody-drug conjugate (Sacituzumab Govitecan), and a CAR-T cell therapy (Tisagenlecleucel). The guide is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the absorption, distribution, metabolism, and excretion (ADME) properties of these innovative therapies.

Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib is an oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is selective for both EGFR-TKI sensitizing and T790M resistance mutations.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of osimertinib have been characterized in patients with non-small cell lung cancer (NSCLC). The data from population pharmacokinetic models are summarized below.

| Parameter | Value | Units | Study Population |

| Absorption | |||

| Time to Maximum Concentration (Tmax) | ~6 | hours | NSCLC Patients |

| Distribution | |||

| Volume of Distribution (Vd/F) | 986 | L | NSCLC Patients |

| Metabolism | |||

| Primary Metabolites | AZ7550, AZ5104 | - | NSCLC Patients |

| Primary Enzyme | CYP3A4/5 | - | In vitro studies |

| Elimination | |||

| Apparent Oral Clearance (CL/F) | 14.2 | L/h | NSCLC Patients |

| Terminal Half-life (t1/2) | ~48 | hours | NSCLC Patients |

| Steady State | |||

| Time to Steady State | ~15 | days | NSCLC Patients |

| AUCss (80 mg QD) | 11,258 | nmol·h/L | NSCLC Patients |

| Cmax,ss (80 mg QD) | 501 | nmol/L | NSCLC Patients |

| Cmin,ss (80 mg QD) | 417 | nmol/L | NSCLC Patients |

Data compiled from population pharmacokinetic analyses of the AURA and FLAURA studies.[1][2]

Experimental Protocols

Study Design: Pharmacokinetic data for osimertinib and its metabolite AZ5104 were collected from two studies in patients with NSCLC (n=748) and one study in healthy volunteers (n=32) following single or multiple once-daily oral doses of 20-240 mg.[1][3]

Sample Collection: Plasma samples were collected at predefined time points post-dose to characterize the pharmacokinetic profile.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Protein precipitation of plasma samples was performed, typically with acetonitrile.[4][5]

-

Chromatographic Separation: Separation was achieved using a C18 analytical column. The mobile phase often consisted of a gradient of aqueous formic acid and an organic solvent like acetonitrile.[4][5]

-

Detection: A triple quadrupole mass spectrometer with electrospray ionization in positive mode was used for detection and quantification.[4][5] Multiple reaction monitoring (MRM) was employed to monitor specific ion transitions for osimertinib and its metabolites.[6]

-

Quantification Range: The validated concentration ranges were typically from 1.25 to 3000 ng/mL.[5]

Pharmacokinetic Analysis: Non-linear mixed-effects modeling was used to characterize the population pharmacokinetics of osimertinib and its metabolite AZ5104.[1][3] A two-compartment model with first-order absorption and elimination was found to adequately describe the data.[1] Covariates such as body weight, serum albumin, and ethnicity were evaluated for their impact on pharmacokinetic parameters.[1][3]

Signaling Pathway and Experimental Workflow

Osimertinib Mechanism of Action

Osimertinib selectively inhibits mutant EGFR, thereby blocking downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for tumor cell proliferation and survival.[]

References

- 1. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. payeshdarou.ir [payeshdarou.ir]

- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Paclitaxel (Used as a Representative for Antitumor agent-97)

Disclaimer: Initial research indicates that "Antitumor agent-97" is not a recognized compound in publicly available scientific literature. Therefore, this guide utilizes Paclitaxel , a well-characterized and clinically significant antitumor agent, as a representative example to fulfill the detailed requirements of the user's request. All data, protocols, and pathways described herein pertain to Paclitaxel.

Introduction

Paclitaxel is a natural product first isolated in 1971 from the bark of the Pacific yew tree, Taxus brevifolia.[1] It belongs to the taxane family of medications and has become one of the most important chemotherapeutic agents for treating various solid tumors, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] The primary antitumor mechanism of Paclitaxel is its unique ability to interfere with the normal dynamics of the cellular cytoskeleton.[1][3] It functions as a microtubule-stabilizing agent, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1][2][3][4][5] This document provides a detailed overview of its mechanism of action, structure-activity relationships (SAR), key experimental protocols, and associated signaling pathways.

Core Mechanism of Action

The efficacy of Paclitaxel stems from its interference with the microtubule network, which is essential for cell division (mitosis), cell structure, and intracellular transport.[5]

-

Normal Microtubule Function: In healthy cells, microtubules exist in a state of "dynamic instability," constantly assembling (polymerizing) and disassembling (depolymerizing).[4][5] This dynamic process is critical for the formation and function of the mitotic spindle, which segregates chromosomes during cell division.[4]

-

Paclitaxel's Intervention: Paclitaxel binds specifically to the β-tubulin subunit within the microtubule polymer.[1][2][5]

-

Hyper-stabilization: This binding event promotes the assembly of tubulin dimers into microtubules while simultaneously inhibiting their disassembly.[2][3] The result is the formation of abnormally stable, non-functional microtubules and the creation of unusual microtubule bundles within the cell.[2][3]

-

Mitotic Arrest: The loss of dynamic instability prevents the proper formation of the mitotic spindle. Consequently, chromosomes cannot be segregated correctly, leading to a prolonged blockage of the cell cycle at the G2/M (mitosis) phase.[3][5]

-

Apoptosis Induction: This sustained mitotic arrest ultimately triggers the cell's programmed cell death pathways, leading to apoptosis.[1][2][6][7]

Data Presentation: Cytotoxicity and Structure-Activity Relationship (SAR)

The antitumor activity of Paclitaxel is highly dependent on its chemical structure. Modifications at various positions on the complex taxane core can significantly alter its efficacy. The C13 side chain, the C2 benzoyl group, and the C4 acetyl group are considered major structural features necessary for activity.[8]

Table of Cytotoxicity

The following table summarizes the cytotoxic effects (IC50) of Paclitaxel against a range of human tumor cell lines, demonstrating its broad-spectrum activity.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |

| OVCAR-3 | Ovarian Adenocarcinoma | 2.5 | 24 h | [6] |

| A549 | Lung Carcinoma | 4.0 | 24 h | [6] |

| HT-29 | Colon Adenocarcinoma | 4.5 | 24 h | [6] |

| MCF-7 | Breast Adenocarcinoma | 7.5 | 24 h | [6] |

| HeLa | Cervical Adenocarcinoma | 5.0 | 24 h | [6] |

| T-47D | Breast (Luminal A) | ~10 | 72 h | [1] |

| SK-BR-3 | Breast (HER2+) | ~20 | 72 h | [1] |

| MDA-MB-231 | Breast (Triple Negative) | ~300 | 72 h | [7] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table of Structure-Activity Relationship (SAR)

This table highlights the impact of specific structural modifications on the biological activity of Paclitaxel. The activity is often compared to the parent compound.

| Position | Modification | Effect on Activity | Rationale / Notes | Citation |

| C13 Side Chain | Essential for activity | The entire side chain is a primary binding determinant. | [8] | |

| 2'-OH | Removal (2'-deoxy-PTX) | Dramatically reduces activity | The 2'-hydroxyl group is critical for binding to tubulin. | |

| 3'-N | Modifications are tolerated | Allows for the creation of analogs like Docetaxel with altered properties. | [5][9] | |

| C2-Benzoyl | Removal or replacement | Generally reduces activity, but some meta-substituted aroyl groups can increase activity. | [10] | |

| C4-Acetyl | Removal or modification | Generally reduces activity. | [8] | |

| C7-OH | Removal (7-deoxy-PTX) | Minimal effect on cytotoxicity. | [10] | |

| C10-Acetoxty | Removal or modification | Generally reduces potency in cytotoxicity assays. May influence interaction with P-glycoprotein. | [11] |

Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere for several hours.

-

Drug Treatment: A stock solution of Paclitaxel (e.g., in DMSO) is prepared and diluted to a series of final concentrations in the cell culture medium. The diluted drug is added to the wells. Control wells receive medium with the vehicle (DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The culture medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Protocol: In Vitro Microtubule Assembly Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reagent Preparation: Purified porcine brain tubulin is diluted to a final concentration of ~2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Reaction Setup: The tubulin solution is mixed with GTP (1 mM final concentration) and a polymerization enhancer like glycerol (10% final concentration). A fluorescent reporter that binds to polymerized microtubules can also be included.

-

Compound Addition: Paclitaxel or its analogs (dissolved in DMSO) are added to the reaction mixture at desired concentrations. A control reaction contains only the vehicle (DMSO).

-

Initiation of Polymerization: The reaction mixtures are transferred to a pre-warmed 96-well plate and placed in a fluorimeter or spectrophotometer maintained at 37°C.

-

Monitoring Assembly: The extent of microtubule assembly is monitored over time by measuring the increase in fluorescence or light scattering (absorbance at 350 nm) as tubulin polymerizes.

-

Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to the control reaction to determine the compound's stabilizing or destabilizing activity.

Apoptotic Signaling Pathways

Paclitaxel-induced mitotic arrest triggers a complex network of signaling pathways that converge to execute apoptosis. It can induce programmed cell death through several mechanisms beyond simply arresting the cell cycle.

-

Bcl-2 Family Regulation: Paclitaxel can induce apoptosis by directly binding to and inactivating the anti-apoptotic protein Bcl-2 (B-cell leukemia 2), thereby promoting cell death.[2]

-

MAPK Pathway Activation: The stress induced by mitotic arrest activates several mitogen-activated protein kinase (MAPK) pathways. Specifically, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are strongly implicated in mediating Paclitaxel-induced apoptosis.[6][8][12]

-

PI3K/Akt Pathway Suppression: In some cancer cells, Paclitaxel has been shown to suppress the pro-survival PI3K/Akt signaling pathway, further tilting the balance towards apoptosis.[8][9]

-

TAK1 Activation: Research has shown that Paclitaxel can enhance the levels of TAK1 (Transforming growth factor-beta-activated kinase 1), which in turn activates the JNK pathway, leading to apoptosis.[12]

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Differential effects of paclitaxel (Taxol) analogs modified at positions C-2, C-7, and C-3' on tubulin polymerization and polymer stabilization: identification of a hyperactive paclitaxel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of Antitumor Agent-97 on Cancer Cell Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known effects of Antitumor agent-97, also identified as compound 42, on cancer cell signaling pathways. The information presented herein is based on available preclinical data, focusing on its activity in the human gastric cancer cell line MGC 803.

Executive Summary

This compound has demonstrated significant anticancer properties, primarily through the induction of apoptosis and the inhibition of autophagy in MGC 803 cells.[1] A key initiating event in its mechanism of action is the elevation of intracellular reactive oxygen species (ROS), which subsequently triggers downstream signaling cascades culminating in programmed cell death. This document details the quantitative effects, the implicated signaling pathways, and the experimental protocols used to elucidate these findings.

Quantitative Data Summary

The cytotoxic and signaling effects of this compound on MGC 803 cells have been quantified, providing a baseline for its potency and molecular impact.

| Parameter | Cell Line | Value/Effect | Citation |

| IC50 (Cell Viability) | MGC 803 | 20.921 µM (at 24 hours) | [1] |

| Protein Expression | MGC 803 | Upregulation: - Cleaved Caspase-9 - Cleaved Caspase-3 - LC3B-II - p62 | [1] |

| Downregulation: - Bcl-2 - LC3B-I | [1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound in MGC 803 cancer cells involves the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway and the suppression of the autophagy survival pathway.

Induction of Reactive Oxygen Species (ROS)

A hallmark of this compound's activity is its ability to enhance the accumulation of ROS within MGC 803 cells.[1] While the precise upstream target leading to ROS generation has not been fully elucidated, potential mechanisms for antitumor agents to increase ROS include interference with the mitochondrial respiratory chain or the activation of NADPH oxidases.[2][3][4][5] This elevation of ROS creates a state of oxidative stress that is a critical trigger for the subsequent signaling events.

Activation of the Intrinsic Apoptosis Pathway

The increase in intracellular ROS initiates the intrinsic, or mitochondrial, pathway of apoptosis. This is supported by the observed downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved (activated) caspases-9 and -3.[1]

-

Bcl-2 Downregulation: The reduction in Bcl-2 levels compromises the integrity of the outer mitochondrial membrane.

-

Caspase-9 Activation: This leads to the release of cytochrome c from the mitochondria into the cytosol, which then forms the apoptosome, resulting in the cleavage and activation of caspase-9.

-

Caspase-3 Activation: Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell by cleaving various cellular substrates.

Inhibition of Autophagy

Concurrently with apoptosis induction, this compound inhibits the process of autophagy in MGC 803 cells.[1] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. The modulation of key autophagy markers suggests a blockade of this survival mechanism:

-

LC3B Conversion: The observed decrease in LC3B-I and an increase in LC3B-II indicate an accumulation of autophagosomes, which can be a result of either increased formation or a block in their fusion with lysosomes for degradation.

Visualizing the Molecular Interactions

To better illustrate the complex cellular processes affected by this compound, the following diagrams have been generated using the DOT language.

Caption: A simplified workflow for evaluating the effects of this compound.

Caption: Intrinsic apoptosis pathway activated by this compound.

Caption: Inhibition of the autophagic flux by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in MGC 803 cells.

-

Cell Seeding: Seed MGC 803 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., 0-200 µM) in culture medium.[1] Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a control. Incubate for 24 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[6][7]

-

Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.

-

Cell Lysis: After treating MGC 803 cells with this compound (e.g., 20 µM for 24 hours)[1], wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (10-15% gel concentration is suitable for the target proteins).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-9, cleaved caspase-3, LC3B, and p62 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed. Recommended antibody dilutions are typically 1:1000.[8]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at 1:2000-1:5000 dilution) for 1 hour at room temperature.[8]

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Detection of Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Treatment: Seed MGC 803 cells in a suitable format (e.g., 96-well black plate for fluorescence reading or plates for flow cytometry). Treat the cells with this compound (e.g., 20 µM) for the desired time points (e.g., 0-24 hours).[1]

-

DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium. Add DCFH-DA solution (final concentration of 10-25 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.[9][10][11]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[12]

-

Data Analysis: Quantify the change in fluorescence intensity in the treated cells relative to the untreated controls to determine the fold increase in ROS production.

Conclusion and Future Directions

This compound (compound 42) is a promising anticancer compound that exerts its effects on MGC 803 gastric cancer cells by inducing a significant increase in intracellular ROS. This oxidative stress leads to the activation of the intrinsic apoptotic pathway and the inhibition of the pro-survival autophagy pathway, ultimately resulting in cancer cell death.

Future research should focus on identifying the direct molecular target of this compound to better understand the upstream events leading to ROS production. Investigating its efficacy and safety in preclinical in vivo models will be a crucial next step in its development as a potential therapeutic agent. Furthermore, exploring its effects on a broader range of cancer cell lines could determine the spectrum of its anticancer activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small mitochondria-targeting molecules as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel agent exerts antitumor activity in breast cancer cells by targeting mitochondrial complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of mitochondrially targeted anticancer agents on mitochondrial (super)complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioquochem.com [bioquochem.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. abcam.com [abcam.com]

In-depth Technical Guide on Cellular Uptake Studies of Antitumor Agent-97

Disclaimer: As of late 2025, publicly available, peer-reviewed research specifically detailing the cellular uptake, experimental protocols, and signaling pathways for a compound explicitly named "Antitumor agent-97" is limited. The information presented herein is synthesized from general knowledge of antitumor agent mechanisms and available high-level summaries from commercial suppliers. Quantitative data and specific experimental protocols for "this compound" are not available in the public domain.

Introduction to this compound

This compound is described as a novel compound with anticancer properties. Preliminary information suggests its activity is centered on the inhibition of cell proliferation and autophagy, induction of apoptosis, and the enhancement of reactive oxygen species (ROS) accumulation, particularly in human gastric cancer cell lines such as MGC 803. This guide provides a framework for the potential cellular uptake studies of this agent, based on its known biological effects.

Putative Cellular Uptake Mechanisms

The method by which this compound enters cancer cells is a critical determinant of its therapeutic efficacy. Without specific studies, the uptake mechanism can be hypothesized based on the general properties of small molecule antitumor drugs.

Table 1: Potential Cellular Uptake Mechanisms of this compound

| Uptake Mechanism | Description | Key Cellular Components Involved |

| Passive Diffusion | Movement across the cell membrane down a concentration gradient. This is common for small, lipophilic molecules. | Phospholipid bilayer |

| Facilitated Diffusion | Movement across the cell membrane mediated by transmembrane proteins (carriers or channels) down a concentration gradient. | Solute carrier (SLC) transporters |

| Active Transport | Movement against a concentration gradient, requiring energy in the form of ATP. This is often mediated by specific transporter proteins. | ATP-binding cassette (ABC) transporters |

| Endocytosis | The cell membrane engulfs the agent to form a vesicle. This can be further categorized into pinocytosis (for fluids and solutes) or receptor-mediated endocytosis. | Clathrin, caveolin, receptors |

Experimental Protocols for Cellular Uptake Studies

To elucidate the precise mechanism of cellular uptake for this compound, a series of in vitro experiments would be required. Below are detailed, generalized protocols that researchers could adapt for this specific agent.

Cell Culture

-

Cell Line: MGC 803 (human gastric carcinoma) cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be maintained at 37°C in a humidified atmosphere of 5% CO2.

Quantification of Cellular Uptake

This protocol aims to measure the amount of this compound that enters the cells over time.

-

Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for quantifying intracellular drug concentrations.

-

Procedure:

-

Seed MGC 803 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and analyze the concentration of this compound using a validated HPLC or LC-MS method.

-

Normalize the intracellular drug concentration to the total protein content of the cell lysate, determined by a Bradford or BCA assay.

-

Elucidating Uptake Mechanisms

To determine the specific pathway of cellular entry, the uptake assay described above can be performed in the presence of various inhibitors or under different conditions.

Table 2: Experimental Conditions to Delineate Uptake Mechanism

| Condition/Inhibitor | Target Mechanism | Expected Outcome if Mechanism is Involved |

| Low Temperature (4°C) | Active transport, Endocytosis | Significant reduction in cellular uptake. |

| ATP Depletion (e.g., with sodium azide) | Active transport | Significant reduction in cellular uptake. |

| Inhibitors of Endocytosis (e.g., chlorpromazine for clathrin-mediated, filipin for caveolae-mediated) | Endocytosis | Reduction in cellular uptake in the presence of the specific inhibitor. |

| Excess of a structurally similar molecule | Carrier-mediated transport | Competitive inhibition leading to reduced uptake of this compound. |

Postulated Signaling Pathways

Based on the reported effects of this compound (induction of apoptosis and autophagy, and ROS accumulation), we can propose the following signaling pathways that are likely modulated by the agent following its cellular uptake.

ROS-Mediated Apoptosis Pathway

Increased intracellular ROS can damage cellular components and trigger apoptosis through both intrinsic and extrinsic pathways.

Caption: Postulated ROS-Mediated Apoptosis Pathway.

Inhibition of Autophagy Pathway

This compound is reported to inhibit autophagy, which is a survival mechanism for cancer cells. This inhibition could enhance the efficacy of apoptosis induction.

Caption: Proposed Inhibition of Autophagy by this compound.

Experimental Workflow for Mechanistic Studies

A logical workflow is essential to systematically investigate the cellular uptake and mechanism of action of this compound.

Caption: Workflow for Cellular Uptake and Mechanistic Studies.

Conclusion

While "this compound" shows promise as an anticancer compound based on preliminary descriptions, a comprehensive understanding of its cellular uptake and mechanism of action is crucial for its further development. The experimental frameworks and hypothetical pathways outlined in this guide provide a roadmap for researchers to systematically investigate this agent. Future studies involving detailed quantitative analysis and molecular pathway elucidation are necessary to validate these hypotheses and fully characterize the therapeutic potential of this compound.

Safeguarding Innovation: A Technical Guide to Intellectual Property for Novel Anticancer Compounds

For Researchers, Scientists, and Drug Development Professionals

The development of new anticancer compounds is a lengthy, resource-intensive, and critically important endeavor. Protecting the intellectual property (IP) associated with these novel therapies is paramount to securing investment, fostering innovation, and ultimately, bringing life-saving treatments to patients. This in-depth technical guide provides a comprehensive overview of the core tenets of intellectual property strategy for new anticancer compounds, with a focus on the practical application of this knowledge for researchers and drug development professionals.

The Landscape of Intellectual Property in Oncology

Intellectual property encompasses a range of legal protections for creations of the mind. In the context of anticancer drug development, the most critical of these is the patent . A patent grants the inventor exclusive rights to their invention for a limited period, typically 20 years from the filing date. This exclusivity allows for the recoupment of the substantial research and development costs and incentivizes further innovation.[1]

Beyond the foundational composition of matter patent for a new chemical entity, a robust IP portfolio for an anticancer compound can include patents covering:

-

Novel Formulations: New delivery systems, such as nanoparticles or liposomes, that improve efficacy or reduce side effects can be patented.

-

Methods of Use: Discovering a new therapeutic application for a known compound, including its use in combination therapies, can be a patentable invention.

-

Manufacturing Processes: Innovative and more efficient methods of synthesizing the anticancer compound can also be protected.

-

Diagnostic and Predictive Biomarkers: Methods for identifying patients who are most likely to respond to a particular therapy are increasingly valuable and patentable.[1]

The Drug Development and Patenting Lifecycle

The journey of a new anticancer compound from discovery to market is intricately linked with its IP strategy. The following table summarizes the key phases, associated costs, and typical timelines.

| Phase | Average Duration | Average Cost (USD) | Key IP Considerations |

| Drug Discovery & Preclinical | 3 - 6 years | $300 - $600 million | Provisional patent application filing to establish a priority date. |

| Phase 1 Clinical Trial | ~27.5 months | $4.4 million | Filing of a non-provisional patent application. |

| Phase 2 Clinical Trial | ~26.1 months | $10.2 million | International patent filings (PCT). |

| Phase 3 Clinical Trial | ~41.3 months | $41.7 million | Data from trials strengthens patent claims and can support new use patents. |

| FDA Review & Approval | 1 - 2 years | Varies | Patent term extension considerations. |

Source: Various sources, including PatentPC and others.

Core Experimental Protocols in Anticancer Drug Patent Applications

Patent applications for new anticancer compounds must provide sufficient detail to enable a person skilled in the art to replicate the invention. This includes detailed experimental protocols that demonstrate the compound's utility. Below are examples of key assays commonly included in such patents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a new compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[2]

-

Compound Treatment: The anticancer compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included. The cells are incubated with the compound for 72 hours.[2]

-

MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[2]

-

Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of DMSO.[2] The plate is then incubated for 15 minutes with shaking.[2]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[2] The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Caspase-3 Activity Assay for Apoptosis Detection

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if the anticancer compound induces programmed cell death.

Methodology:

-

Cell Lysis: After treatment with the anticancer compound, cells are harvested and resuspended in a chilled cell lysis buffer and incubated on ice for 10 minutes.[3]

-

Lysate Collection: The cell lysate is centrifuged at 10,000 x g for 1 minute, and the supernatant containing the cytosolic extract is collected.[3]

-

Protein Quantification: The protein concentration of the lysate is determined.

-

Caspase-3 Reaction: 50 µL of 2x Reaction Buffer containing 10mM DTT is added to each sample, followed by 5 µL of the 4 mM DEVD-p-NA substrate.[3]

-

Incubation and Measurement: The mixture is incubated at 37°C for 1-2 hours. The absorbance is then measured at 400-405 nm.[3] An increase in absorbance compared to untreated control cells indicates an increase in caspase-3 activity.

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the efficacy of the anticancer compound in a living organism, typically immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Compound Administration: The mice are randomized into control and treatment groups. The anticancer compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Efficacy Evaluation: The study is concluded when the tumors in the control group reach a predetermined size. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

Visualizing Key Concepts in Anticancer IP

Diagrams are powerful tools for illustrating complex biological pathways and logical workflows in patent applications and scientific publications.

Caption: A flowchart illustrating the integrated workflow of drug discovery, clinical development, and key intellectual property milestones for a new anticancer compound.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and a common target for anticancer therapies.

Conclusion

A well-defined and meticulously executed intellectual property strategy is not merely a legal formality but a cornerstone of successful anticancer drug development. For researchers and scientists, understanding the principles of patentability and the types of data required to support strong patent claims is essential. By integrating IP considerations early in the research and development process, innovators can protect their discoveries, attract the necessary funding, and ultimately, increase the likelihood of their novel anticancer compounds reaching the patients who need them most.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-97 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-97, also identified as compound 42, is a novel therapeutic candidate with demonstrated efficacy against various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting. The agent's primary mechanism of action involves the induction of apoptosis and the inhibition of autophagy, mediated by an increase in intracellular reactive oxygen species (ROS).[1] These protocols are intended to serve as a comprehensive guide for researchers investigating the anticancer properties of this compound.

Physicochemical Properties and Handling

| Property | Value/Instruction |

| Alternate Names | Compound 42 |

| Molecular Formula | C24H34O3 |

| Molecular Weight | 370.52 g/mol |

| CAS Number | 2654024-16-3 |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |

Preparation of Stock Solutions: To prepare a 10 mM stock solution, dissolve 3.705 mg of this compound in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Data Presentation: In Vitro Efficacy

This compound has shown potent cytotoxic and antiproliferative effects across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| MGC 803[1] | Human Gastric Carcinoma | 20.921 | 24 |

| MDA-MB-231[2] | Human Breast Adenocarcinoma | 0.07 | Not Specified |

Experimental Protocols

Cell Culture and Treatment

Materials:

-

Cancer cell lines (e.g., MGC 803, MDA-MB-231)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 6-well) at a predetermined density and allow them to adhere overnight.

-

Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the specified duration as required by the downstream assay.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Following treatment with this compound for the desired time, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

After treatment, collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Autophagy Assessment (Western Blot for LC3 and p62)

Materials:

-

Cells treated with this compound in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.[1]

Measurement of Reactive Oxygen Species (ROS)

Materials:

-

Cells treated with this compound in a 6-well plate or a black, clear-bottom 96-well plate

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

HBSS (Hank's Balanced Salt Solution)

Protocol:

-

After treatment, wash the cells once with HBSS.

-

Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

Visualizations

References

Application Notes and Protocols for Solubilizing Antitumor Agent-97 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-97, also known as compound 42, is a synthetic analogue of the abietane diterpenoid Nepetaefolin F.[1][2] Preclinical studies have demonstrated its potential as an anticancer agent, exhibiting significant inhibitory activity against various cancer cell lines, including gastric, ovarian, breast, lung, and liver cancer.[3] Notably, in the human gastric cancer cell line MGC-803, this compound has an IC50 value of 20.9 μM.[3][4] Its mechanism of action involves the induction of apoptosis and the inhibition of autophagy, mediated by the modulation of multiple signaling pathways, including the upregulation of reactive oxygen species (ROS) accumulation.[2][4]

Like many potent small molecule anticancer agents, this compound is presumed to have low aqueous solubility, a characteristic that presents a significant challenge for its development for in vivo applications. This document provides detailed application notes and protocols for the solubilization and formulation of this compound for in vivo research, along with a comprehensive overview of its mechanism of action and a standard workflow for preclinical efficacy testing.

Physicochemical Properties and In Vitro Activity of this compound

A summary of the known properties of this compound is presented below to inform formulation strategies.

| Property | Value/Description | Reference |

| Compound Name | This compound (Compound 42) | [4] |

| CAS Number | 2654024-16-3 | [4] |

| Molecular Formula | C24H34O3 | N/A |

| Molecular Weight | 370.52 | N/A |

| In Vitro Activity | IC50 = 20.9 μM in MGC-803 cells | [3][4] |

| Mechanism of Action | Induces apoptosis, inhibits autophagy, enhances ROS accumulation | [4] |

Signaling Pathway of this compound in MGC-803 Cells

This compound exerts its anticancer effects by modulating key signaling pathways involved in apoptosis and autophagy. The agent has been shown to upregulate the expression of p62, microtubule-associated protein 1 light-chain 3 β (LC3B-I), cleaved caspase-3, and cleaved caspase-9, while downregulating Beclin-1 and LC3B-II.[1][2] Furthermore, it enhances the accumulation of ROS and modulates the peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK) signaling pathways, which are closely related to autophagy.[1]

Caption: Signaling pathway of this compound in MGC-803 cells.

Protocols for Solubilization and Formulation

Given the lipophilic nature suggested by its molecular structure and the common use of co-solvents for similar research compounds, the following protocols provide a starting point for developing a suitable formulation for in vivo studies. It is crucial to determine the aqueous solubility of this compound experimentally to select the most appropriate solubilization strategy.

Protocol 1: Aqueous Solubility Determination

Objective: To determine the aqueous solubility of this compound in phosphate-buffered saline (PBS).

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Orbital shaker at 37°C

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Microcentrifuge tubes

Method:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a known high concentration.

-

In a series of microcentrifuge tubes, add an excess amount of this compound to a fixed volume of PBS (e.g., 1 mL).

-

Vortex the tubes vigorously for 1 minute.

-

Place the tubes in an orbital shaker at 37°C for 24 hours to allow for equilibration.

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of calibration standards of this compound in the mobile phase of the HPLC system.

-

Analyze the supernatant and the calibration standards by HPLC to determine the concentration of the dissolved this compound.

-

The concentration of this compound in the supernatant represents its aqueous solubility in PBS.

Protocol 2: Formulation with a Co-solvent System

Objective: To prepare a formulation of this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection using a co-solvent system.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

PEG 300 (Polyethylene glycol 300), sterile, injectable grade

-

Tween 80 (Polysorbate 80), sterile, injectable grade

-

Sterile saline (0.9% NaCl) or PBS, pH 7.4

Recommended Co-solvent Systems:

| Formulation Component | Percentage (v/v) - Option 1 | Percentage (v/v) - Option 2 |

| DMSO | 10% | 5% |

| PEG 300 | 40% | 30% |

| Tween 80 | 5% | 10% |

| Sterile Saline/PBS | 45% | 55% |

Method:

-

Weigh the required amount of this compound based on the desired final concentration and dosing volume.

-

In a sterile vial, dissolve this compound in DMSO by vortexing. Gentle warming may be applied if necessary, but monitor for compound stability.

-

Add PEG 300 to the solution and mix thoroughly.

-

Add Tween 80 and mix until a clear, homogeneous solution is obtained.

-

Slowly add the sterile saline or PBS to the mixture while continuously vortexing to avoid precipitation.

-

Visually inspect the final formulation for any signs of precipitation or immiscibility. The solution should be clear.

-

Filter the final formulation through a 0.22 µm sterile filter before administration to animals.

Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity in animals. The suitability of the formulation should be confirmed by a preliminary tolerability study in a small group of animals.

Experimental Workflow for In Vivo Efficacy Studies

The following workflow outlines the key steps for evaluating the antitumor efficacy of a formulated this compound in a xenograft mouse model using MGC-803 cells.

Caption: Experimental workflow for in vivo efficacy studies.

Protocol 3: In Vivo Antitumor Efficacy in an MGC-803 Xenograft Model

Objective: To evaluate the antitumor activity of formulated this compound in a subcutaneous MGC-803 xenograft mouse model.

Materials and Animals:

-

Male BALB/c nude mice, 4-6 weeks old

-

MGC-803 human gastric cancer cells

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Matrigel (optional, for enhancing tumor take rate)

-

Formulated this compound

-

Vehicle control (the same formulation without the active compound)

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tumor excision

-

Materials for tissue fixation (e.g., 10% neutral buffered formalin) and snap-freezing (liquid nitrogen)

Method:

1. Cell Preparation and Implantation: a. Culture MGC-803 cells in appropriate medium until they reach 80-90% confluency. b. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL. c. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice. d. Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

2. Tumor Growth and Randomization: a. Monitor the mice for tumor growth. Start measuring tumor volume with calipers once the tumors are palpable. b. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2. c. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

3. Treatment Administration: a. Administer the formulated this compound to the treatment group via the desired route (e.g., intraperitoneal injection). The dose and schedule should be determined from maximum tolerated dose (MTD) studies. b. Administer the vehicle control to the control group using the same volume, route, and schedule. c. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

4. Efficacy Evaluation: a. Measure tumor volume 2-3 times per week throughout the study. b. The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity in the control group.

5. Endpoint Analysis: a. At the end of the study, euthanize the mice according to approved institutional guidelines. b. Excise the tumors and measure their final weight. c. Divide the tumor tissue for different analyses: i. Fix a portion in 10% neutral buffered formalin for histopathological (H&E staining) and immunohistochemical (e.g., Ki-67 for proliferation, TUNEL for apoptosis) analysis. ii. Snap-freeze a portion in liquid nitrogen and store at -80°C for subsequent Western blot or PCR analysis to confirm the in vivo mechanism of action (e.g., expression of caspases, autophagy markers).

Data Presentation:

| Group | Number of Animals (n) | Dosing Regimen | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Mean Body Weight Change (%) ± SD |

| Vehicle Control | ||||||

| This compound (Dose 1) | ||||||

| This compound (Dose 2) |

This comprehensive guide provides researchers with the necessary information and protocols to begin investigating the in vivo potential of this compound. Adherence to good laboratory practices and institutional animal care and use committee (IACUC) guidelines is essential for the successful and ethical execution of these studies.

References

Application Notes and Protocols: Dosing Schedule for Antitumor Agent-97 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract